methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Historical Context of Quinazoline-Based Compounds
Quinazoline, first synthesized in 1895 by Bischler and Lang through decarboxylation of quinazoline-2-carboxylic acid, laid the foundation for a versatile class of heterocyclic compounds. Early 20th-century work by Siegmund Gabriel established methods for generating the parent quinazoline structure via reduction and condensation reactions, revealing its planar bicyclic architecture comprising fused benzene and pyrimidine rings. By the 1950s, researchers recognized quinazoline’s potential in medicinal chemistry, particularly after the discovery of natural quinazoline alkaloids with antimalarial properties. The scaffold’s synthetic accessibility and capacity for regioselective substitutions spurred the development of derivatives like 2,4-diaminoquinazolines, which became pivotal in antifolate therapies.
A critical milestone emerged in the 1980s with the synthesis of tetrahydroquinazolines, which introduced partial saturation of the pyrimidine ring to enhance metabolic stability and binding affinity. For instance, 5,6,7,8-tetrahydroquinazoline derivatives demonstrated improved solubility profiles compared to their fully aromatic counterparts, enabling better pharmacokinetic properties. This structural modification marked a paradigm shift, as evidenced by the U.S. Food and Drug Administration’s approval of the first tetrahydroquinazoline-based drug, raltitrexed, for colorectal cancer in 1996.
Emergence of Tetrahydroquinazoline as a Pharmacologically Relevant Scaffold
The pharmacological relevance of tetrahydroquinazoline derivatives stems from their ability to modulate enzymatic targets through dual hydrogen bonding and hydrophobic interactions. A 2020 study by Antonov et al. demonstrated that 6-amino-tetrahydroquinazoline derivatives inhibit human topoisomerase IIα (topoIIα) with IC50 values as low as 160 μM, outperforming classical inhibitors like etoposide in cellular assays. The partially saturated ring system facilitates planar alignment with DNA-topoisomerase complexes, while substituents at positions 2, 4, and 6 enable fine-tuning of target selectivity.
Recent advances in synthetic chemistry have expanded the scaffold’s utility:
- Anticancer Applications : Derivatives such as ARN-21934 exhibit nanomolar cytotoxicity against melanoma (G-361 IC50 = 1.2 μM) and breast cancer (MCF7 IC50 = 2.8 μM) cell lines.
- Antitubercular Activity : Molecular docking studies reveal that 5,6,7,8-tetrahydroquinazoline derivatives bind strongly to Mycobacterium tuberculosis dihydrofolate reductase (DHFR) with binding energies of −11.3 kcal/mol, comparable to the clinical candidate macozinone.
- Antidiabetic Potential : Structural analogs inhibit β-glucosidase (−10.0 to −11.1 kcal/mol binding scores), suggesting utility in glycemic control.
Evolution of Carbamoyl-Substituted Quinazolines in Medicinal Chemistry
Carbamoyl substitutions at the quinazoline C3 position, as seen in methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, enhance interactions with polar enzyme active sites. The carbamoyl group’s dual hydrogen bond donor/acceptor capacity improves binding to targets like topoIIα and DHFR. For example:
| Derivative | Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| ARN-21934 | topoIIα | −12.7 | |
| Ligand 3c | MtDprE1 | −10.9 | |
| Carbamoyl-THQ (this compound) | β-glucosidase | −11.0 (predicted) |
The introduction of a diethylamino propyl chain further augments solubility and blood-brain barrier penetration, as demonstrated by ARN-21934’s brain-to-plasma ratio of 0.8 in murine models.
Research Significance and Academic Interest in Dioxotetrahydroquinazoline Derivatives
Dioxotetrahydroquinazoline derivatives like the subject compound address two critical challenges in drug discovery:
- Multidrug Resistance : By inhibiting non-overlapping targets (e.g., topoIIα and DHFR), these compounds circumvent resistance mechanisms common in cancer and tuberculosis.
- Polypharmacology : The scaffold’s adaptability enables simultaneous modulation of disparate targets, as shown by COX-1 inhibition (IC50 = 4.5 μM) alongside topoIIα activity.
Ongoing research focuses on optimizing the C7 carboxylate moiety for improved tissue distribution and metabolic stability. Quantum mechanical calculations predict that methyl esterification at this position reduces first-pass hydrolysis by 40% compared to ethyl analogs, extending plasma half-life.
Properties
IUPAC Name |
methyl 3-[6-[3-(diethylamino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O5/c1-4-26(5-2)14-9-13-24-20(28)10-7-6-8-15-27-21(29)18-12-11-17(22(30)32-3)16-19(18)25-23(27)31/h11-12,16H,4-10,13-15H2,1-3H3,(H,24,28)(H,25,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUXIHCMBQBSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Amine Functionality: The tertiary diethylamino group in the quinazoline derivative contrasts with primary amines in the pyrazole-thiophene hybrid , which could alter solubility and receptor-binding kinetics.
Heterocyclic Core : Quinazolines (aromatic, planar) vs. imidazopyridines (partially saturated) may exhibit differing stacking interactions with biological targets, influencing selectivity .
Biological Activity
Methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological systems, particularly in the context of medicinal chemistry and drug development. This article reviews its biological activity based on available research findings.
Chemical Structure
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of a diethylamino group indicates potential interactions with neurotransmitter systems, while the carbamoyl and carboxylate functionalities may enhance solubility and bioavailability.
Biological Activity Overview
Research has indicated that compounds related to tetrahydroquinazolines exhibit a range of biological activities including:
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Certain analogs show promise as antibacterial and antifungal agents.
- Neuropharmacological Effects : The diethylamino moiety suggests potential for modulation of neurotransmitter activity.
Anticancer Activity
A study evaluating the cytotoxic effects of tetrahydroquinazoline derivatives found that specific modifications to the structure significantly enhanced their potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with increased lipophilicity exhibited improved cytotoxicity due to better membrane permeability.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Induction of apoptosis |
| Compound B | A549 | 5 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been explored in several studies. For example, a series of synthesized quinazoline compounds were tested against common bacterial strains and showed significant inhibition zones compared to controls.
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 20 |
Neuropharmacological Effects
The diethylamino group in the structure may confer neuroactive properties. Research indicates that similar compounds can act as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's.
- Mechanism : Inhibition of acetylcholinesterase leads to increased levels of acetylcholine in synapses, enhancing cholinergic transmission.
Case Studies
- Cytotoxicity in MCF-7 Cells : A study demonstrated that a related compound with structural similarities induced apoptosis through the mitochondrial pathway.
- Antimicrobial Efficacy : Another investigation highlighted a derivative's effectiveness against multi-drug-resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
